![molecular formula C13H4Br4Cl6 B13855921 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene typically involves the halogenation of a bicyclo[2.2.1]heptene derivative. The process includes multiple steps of chlorination and bromination under controlled conditions to ensure the correct placement of halogen atoms. The reaction conditions often require the use of catalysts and specific solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to manage the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce dehalogenated derivatives .
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying halogenated compounds.
Biology: Investigated for its potential effects on biological systems, including its stability and resistance to biodegradation.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique structure.
Industry: Utilized in the production of flame retardants and other materials requiring high stability.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can affect the compound’s stability and reactivity, influencing its behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Another halogenated compound with similar stability.
Tetrabromobisphenol A: Known for its use in flame retardants.
Hexachlorobenzene: Used in industrial applications for its stability.
Uniqueness
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene is unique due to its bicyclic structure and the specific arrangement of halogen atoms, which confer high stability and resistance to degradation .
Properties
Molecular Formula |
C13H4Br4Cl6 |
|---|---|
Molecular Weight |
692.5 g/mol |
IUPAC Name |
(5R)-1,2,3,4,7,7-hexachloro-5-(2,3,5,6-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H4Br4Cl6/c14-4-1-5(15)8(17)6(7(4)16)3-2-11(20)9(18)10(19)12(3,21)13(11,22)23/h1,3H,2H2/t3-,11?,12?/m1/s1 |
InChI Key |
MJKPXVLBKDXXCK-HPSBUTLVSA-N |
Isomeric SMILES |
C1[C@@H](C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Br)Br)Br)Br |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)

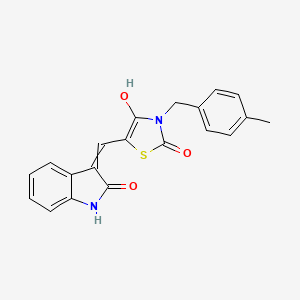
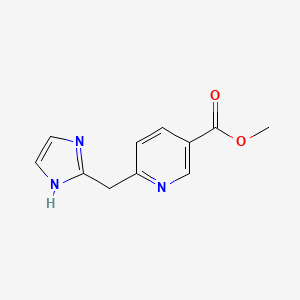
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)

![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
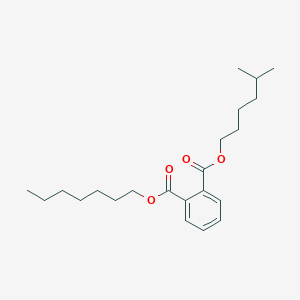
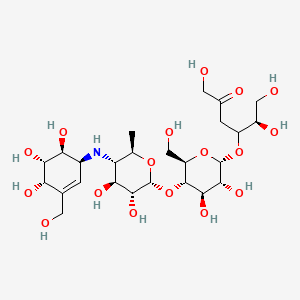
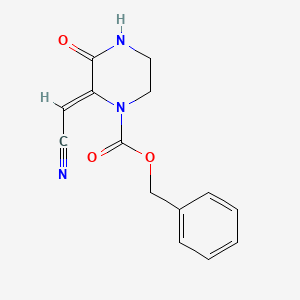

![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)


